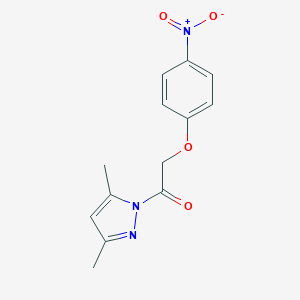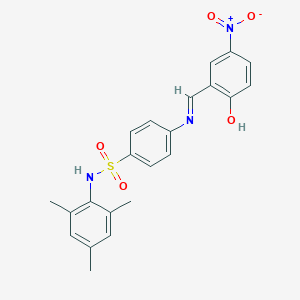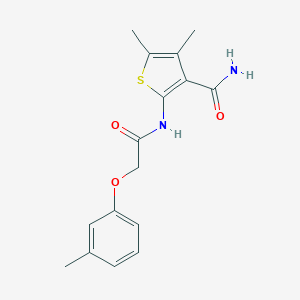![molecular formula C18H16BrN3O4S2 B466218 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 432019-99-3](/img/structure/B466218.png)
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” has a molecular formula of C18H16BrN3O4S2 and a molecular weight of 482.37134 .
Molecular Structure Analysis
The molecular structure of this compound includes a brominated phenoxy group, a thiazolylamino group, and a sulfonyl group . The exact 3D structure would require more detailed analysis or experimental data.Applications De Recherche Scientifique
Brominated Phenols
Brominated phenols are significant for their role in environmental chemistry and toxicology. Koch and Sures (2018) reviewed the environmental concentrations and toxicological effects of 2,4,6-tribromophenol, a compound similar in bromination to the phenolic part of the queried molecule. They highlighted its presence as an intermediate in the synthesis of brominated flame retardants and its occurrence in natural environments due to its use as a pesticide and as a natural product of some marine organisms. The study underlined the necessity for further research on its environmental fate and toxicity, suggesting the relevance of brominated compounds in environmental and toxicological studies Koch & Sures, 2018.
Sulfonamides
Carta, Scozzafava, and Supuran (2012) reviewed the development of new sulfonamide drugs, emphasizing their presence in many clinically used drugs, including diuretics and carbonic anhydrase inhibitors. They discussed the ongoing research into sulfonamides for their potential in treating various conditions, including glaucoma and tumors, by targeting specific enzymes. This highlights the importance of sulfonamide research in developing new therapeutic agents Carta, Scozzafava, & Supuran, 2012.
Acetamides
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, discussing their commercial importance and the biological consequences of exposure. The review addressed the need for updated information on these compounds, considering their varied biological responses and potential health impacts. This underscores the significance of research on acetamide derivatives in understanding their environmental and health effects Kennedy, 2001.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-12-2-7-16(15(19)10-12)26-11-17(23)21-13-3-5-14(6-4-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMTQIPECRYFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466212.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)
![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B466332.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B466439.png)
![N-(4-ethoxyphenyl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B466442.png)